Acrylophenone serves as a starting material for the synthesis of various functionalized molecules with diverse applications. Here are some examples:
These are just a few examples, and the potential applications of acrylophenone as a synthetic precursor are constantly being explored by researchers.
The presence of both a ketone and an alkene functionality in acrylophenone makes it a valuable molecule for studying organic reaction mechanisms. Scientists can use acrylophenone to investigate various organic reactions, such as:
Acrylophenone is an organic compound with the molecular formula CHO. It is classified as a ketone and is characterized by the presence of both an acrylate and a phenyl group. The compound can be synthesized through various methods, including the Mannich reaction, which involves acetophenone, formaldehyde, and an amine hydrochloride as key reactants . Acrylophenone exhibits the ability to undergo polymerization, resulting in poly(phenylvinyl ketone), either via radical or anionic mechanisms .
Research indicates that acrylophenone and its derivatives exhibit various biological activities. Some studies suggest potential anticancer properties, as certain acrylophenones have shown cytotoxic effects against cancer cell lines. The mechanism of action may involve the alkylation of thiol groups in proteins due to the presence of the α,β-unsaturated carbonyl moiety, which is reactive towards nucleophiles .
Acrylophenone can be synthesized through several methods:
These methods provide flexibility in producing acrylophenone with varying yields and purities.
Acrylophenone finds applications in various fields:
Studies on acrylophenone interactions focus on its reactivity with biological molecules. The compound's ability to form adducts with thiols suggests it may affect protein function, which is crucial for understanding its biological implications. Additionally, research into its interaction with nucleophiles has highlighted its potential as a reactive intermediate in organic synthesis .
Several compounds share structural similarities with acrylophenone, each exhibiting unique properties:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Acetophenone | CHO | Precursor for acrylophenone; less reactive |
Propiophenone | CHO | Similar structure; different side chain |
Benzoylacetylene | CHO | Contains a similar aromatic system |
4-Acetylphenol | CHO | Hydroxyl group adds different reactivity |
Acrylophenone's unique feature lies in its dual functionality as both an acrylate and a ketone, allowing for diverse chemical reactivity not seen in some of its analogs.
Acrylophenone’s structure comprises a phenyl group (C₆H₅) attached to a propenone backbone (CH₂=CH-C=O). The α,β-unsaturated carbonyl system enables conjugation between the phenyl ring and the ketone, imparting reactivity toward nucleophilic additions and radical polymerization.
IUPAC Name: 1-phenylprop-2-en-1-one
SMILES: C=CC(=O)c1ccccc1
InChI: InChI=1S/C9H8O/c1-2-9(10)8-6-4-3-5-7-8/h2-7H,1H2
Molecular Weight: 132.16 g/mol
Identifier | Value |
---|---|
CAS Number | 768-03-6 |
PubChem CID | 12486 |
ChEMBL ID | 3099615 |
Synonyms | Phenyl vinyl ketone, vinyl phenyl ketone |